[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid: is a boronic acid derivative with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both difluoromethoxy and trifluoromethyl groups imparts unique chemical properties to this compound, making it valuable in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid typically involves the introduction of boronic acid functionality to a difluoromethoxy-trifluoromethyl benzene derivative. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Electrophilic Substitution: The difluoromethoxy and trifluoromethyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: This compound is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid in Suzuki-Miyaura coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The difluoromethoxy and trifluoromethyl groups influence the electronic properties of the aromatic ring, affecting the reactivity and selectivity of the coupling reactions .
Comparison with Similar Compounds
- [2-(Difluoromethoxy)phenyl]boronic acid
- [5-(Trifluoromethyl)phenyl]boronic acid
- [2-(Methoxy)-5-(trifluoromethyl)phenyl]boronic acid
Comparison:
- Unique Properties: The combination of difluoromethoxy and trifluoromethyl groups in [2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid imparts unique electronic and steric properties, making it more reactive and selective in certain coupling reactions compared to its analogs .
- Reactivity: The presence of both electron-withdrawing and electron-donating groups on the aromatic ring can enhance the reactivity of this compound in various chemical transformations .
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
958451-77-9 |
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Molecular Formula |
C8H6BF5O3 |
Molecular Weight |
255.94 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BF5O3/c10-7(11)17-6-2-1-4(8(12,13)14)3-5(6)9(15)16/h1-3,7,15-16H |
InChI Key |
IVGKCBYQINTZRB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OC(F)F)(O)O |
Origin of Product |
United States |
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